molecular formula C11H14BrNO B13587726 2-(4-Bromo-2-methylphenyl)morpholine

2-(4-Bromo-2-methylphenyl)morpholine

Cat. No.: B13587726
M. Wt: 256.14 g/mol
InChI Key: KYBZBVNIDWCKDZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)morpholine is a chemical compound with the molecular formula C11H14BrNO. It is a morpholine derivative where the morpholine ring is substituted with a 4-bromo-2-methylphenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)morpholine typically involves the bromination of 2-methylphenylmorpholine. The process begins with the preparation of 2-methylphenylmorpholine, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-methylphenyl)morpholine is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring, which imparts distinct chemical and physical properties. This combination of substituents can influence its reactivity, binding affinity, and overall behavior in various applications .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)morpholine

InChI

InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3

InChI Key

KYBZBVNIDWCKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CNCCO2

Origin of Product

United States

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